molecular formula C24H22FN5O2 B2787147 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941894-10-6

5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2787147
CAS RN: 941894-10-6
M. Wt: 431.471
InChI Key: FLIROKLGRMXHDS-UHFFFAOYSA-N
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Description

5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C24H22FN5O2 and its molecular weight is 431.471. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, such as the one mentioned, often exhibit antimicrobial properties . They can be designed to target specific bacterial enzymes or pathways, potentially leading to the development of new antibiotics. This is particularly important in the era of increasing antibiotic resistance .

Anti-Tuberculosis Agents

Given the structural similarity to other pyrazole compounds, this molecule could be investigated for its potential as an anti-tuberculosis agent . Tuberculosis remains a major global health challenge, and new drugs are urgently needed to combat multi-drug-resistant strains of the tuberculosis bacteria .

Anti-Inflammatory Applications

Pyrazole derivatives are known for their anti-inflammatory effects . This compound could be studied for its efficacy in reducing inflammation, which is a common pathological feature of various chronic diseases, including arthritis, asthma, and cardiovascular diseases .

Antioxidant Properties

The presence of a fluorophenyl group in the compound suggests that it might exhibit antioxidant properties . Antioxidants are crucial in combating oxidative stress in cells, which is linked to aging and many diseases, such as cancer and neurodegenerative disorders .

Anti-Tumor and Cytotoxicity

Research into pyrazole derivatives has shown that they can have anti-tumor activities . This particular compound could be synthesized and tested against various cancer cell lines to assess its cytotoxicity and potential as a cancer therapeutic agent .

Analgesic Effects

The compound’s structure indicates potential analgesic properties , which could be beneficial in pain management. Developing new painkillers is essential to provide alternatives to opioids, which have a high risk of addiction and adverse side effects .

Urease Inhibition

Urease is an enzyme that contributes to the pathogenicity of certain bacteria. Inhibiting urease can prevent infections, especially those related to the gastrointestinal tract, such as those caused by Helicobacter pylori .

Quorum Sensing Inhibition

Quorum sensing is a communication mechanism used by bacteria to coordinate behavior. Inhibiting quorum sensing can reduce bacterial virulence without killing the bacteria, which may help prevent the development of resistance. This compound could be explored for its quorum sensing inhibitor (QSI) activities .

properties

IUPAC Name

5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O2/c25-19-6-8-20(9-7-19)27-10-12-28(13-11-27)23(31)17-29-14-15-30-22(24(29)32)16-21(26-30)18-4-2-1-3-5-18/h1-9,14-16H,10-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIROKLGRMXHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

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